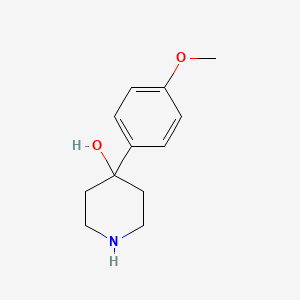

4-(4-Methoxyphenyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-15-11-4-2-10(3-5-11)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFHJSYBDBNFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70532040 | |

| Record name | 4-(4-Methoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70532040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50329-87-8 | |

| Record name | 4-(4-Methoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70532040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A General Overview of Piperidine Derivatives As Versatile Synthetic Motifs

The piperidine (B6355638) scaffold is one of the most ubiquitous heterocyclic systems found in medicinal chemistry. nih.gov Its derivatives are integral components in over twenty classes of pharmaceuticals and numerous alkaloids. nih.govnih.gov The enduring importance of piperidine-containing compounds stems from their ability to confer desirable physicochemical and pharmacological properties to a molecule. The introduction of a piperidine moiety can modulate properties such as lipophilicity, basicity (pKa), and molecular weight, which in turn influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com

The three-dimensional nature of the piperidine ring allows for the precise spatial arrangement of substituents, enabling tailored interactions with biological targets like enzymes and receptors. lifechemicals.com This structural feature is crucial for enhancing biological activity and selectivity. thieme-connect.comthieme-connect.com Chiral piperidine scaffolds, in particular, have gained significant attention due to their ability to form specific, high-affinity interactions with chiral protein binding sites. thieme-connect.comthieme-connect.com

The synthetic versatility of the piperidine nucleus allows for extensive functionalization. nih.gov Common synthetic strategies to access piperidine derivatives include the hydrogenation or reduction of pyridine (B92270) precursors, intramolecular and intermolecular cyclization reactions, and multicomponent reactions. nih.gov This flexibility provides chemists with a robust toolkit to generate a wide diversity of substituted piperidines, including spiropiperidines and condensed piperidine systems, for various applications. nih.gov

Beyond pharmaceuticals, piperidine derivatives serve as crucial intermediates in the synthesis of agrochemicals and specialty chemicals. lifechemicals.comijnrd.org They are also employed as solvents, bases, and catalysts in a range of chemical transformations. wikipedia.org For instance, piperidine itself is widely used in the formation of enamines from ketones, a key step in the Stork enamine alkylation reaction. wikipedia.org

Strategic Importance of 4 4 Methoxyphenyl Piperidin 4 Ol As a Key Precursor in Complex Organic Molecule Construction

Convergent and Divergent Synthesis Strategies

The synthesis of this compound and its analogues often employs both convergent and divergent strategies. Convergent approaches involve the synthesis of key fragments that are later combined to form the final product, a method known for its efficiency in building complex molecules. nih.gov Divergent strategies, on the other hand, start from a common intermediate that is then elaborated into a variety of analogues through different reaction pathways. This is particularly useful for creating libraries of related compounds for structure-activity relationship studies.

Methodologies for Constructing the Piperidin-4-ol Core

The formation of the central piperidin-4-ol ring is the cornerstone of synthesizing these compounds. Several classical and modern synthetic reactions are employed to achieve this, each with its own set of advantages and limitations.

A primary and highly effective method for constructing the 4-aryl-4-hydroxypiperidine structure is through the nucleophilic addition of an organometallic reagent to a piperidin-4-one precursor. masterorganicchemistry.comyoutube.com Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles that readily attack the electrophilic carbonyl carbon of the piperidin-4-one. byjus.comleah4sci.comlibretexts.org

In the synthesis of this compound, the Grignard reagent, 4-methoxyphenylmagnesium bromide, is typically prepared by reacting 4-bromoanisole (B123540) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org This reagent is then added to a solution of an N-protected piperidin-4-one. The N-protecting group is crucial to prevent side reactions and can be an N-benzyl, N-Boc, or other suitable group. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate which, upon acidic workup, yields the desired tertiary alcohol. youtube.comlibretexts.org This method is widely applicable for the synthesis of various 4-aryl-4-hydroxypiperidine analogues by simply changing the aryl halide used to prepare the Grignard reagent. google.compearson.comgoogle.com

Table 1: Examples of Grignard Reactions for 4-Aryl-4-hydroxypiperidine Synthesis

| N-Protected Piperidin-4-one | Grignard Reagent | Product | Reference |

| 1-Benzylpiperidin-4-one | 4-Methoxyphenylmagnesium bromide | 1-Benzyl-4-(4-methoxyphenyl)piperidin-4-ol | google.com |

| tert-Butyl 4-oxopiperidine-1-carboxylate | Phenylmagnesium bromide | tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | pearson.com |

| 1-Methylpiperidin-4-one | 4-Chlorophenylmagnesium chloride | 4-(4-Chlorophenyl)-1-methylpiperidin-4-ol | google.com |

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. organic-chemistry.orgchemistrysteps.comwikipedia.org This reaction is instrumental in preparing piperidin-4-one precursors, which can then be subjected to nucleophilic addition as described above. youtube.com

A classic approach to piperidin-4-ones involves the double Mannich reaction. For instance, the reaction of a ketone, formaldehyde, and a primary amine can lead to the formation of a 4-piperidone. The mechanism involves the initial formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with the enol or enolate of the ketone. wikipedia.org This powerful ring-forming reaction allows for the construction of the piperidine core in a single step. nih.gov

Reductive amination is a versatile method for forming C-N bonds and can be employed in piperidine synthesis. researchgate.net This two-step process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. mdpi.com Intramolecular reductive amination of δ-amino ketones or aldehydes is a common strategy for constructing the piperidine ring. nih.gov

For example, a δ-amino ketone can be cyclized under reducing conditions to form a piperidine derivative. Various reducing agents can be used, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. researchgate.net Double reductive amination of glutaraldehyde (B144438) derivatives with primary amines is another effective route to piperidines. researchgate.net

Hydrogenation of pyridine (B92270) precursors is also a widely used method to obtain the piperidine skeleton. Substituted pyridines can be catalytically hydrogenated using catalysts like platinum oxide or rhodium on alumina (B75360) to yield the corresponding piperidines. This approach is particularly useful for accessing a wide range of substituted piperidines, which can then be further functionalized.

Intramolecular cyclization reactions provide another powerful avenue for the synthesis of the piperidine ring. nih.gov These reactions involve the formation of a new bond within a single molecule to create the cyclic structure.

The aza-Michael reaction, or intramolecular conjugate addition, is a key strategy where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound within the same molecule. This approach is effective for the synthesis of piperidin-4-one precursors.

Radical-mediated cyclizations have also emerged as a valuable tool. nih.gov In this method, a radical is generated on a precursor molecule, which then undergoes an intramolecular cyclization to form the piperidine ring. These reactions are often initiated by radical initiators like AIBN or through photoredox catalysis.

Derivatization and Functionalization at the Piperidine Ring

Once the this compound core is synthesized, further derivatization and functionalization of the piperidine ring can be carried out to generate a diverse range of analogues. The nitrogen atom of the piperidine ring is a common site for modification.

N-alkylation or N-arylation can be achieved through various methods, including reductive amination with aldehydes or ketones, or through transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. acs.org Amide and sulfonamide derivatives can be prepared by reacting the piperidine nitrogen with acyl chlorides, sulfonyl chlorides, or carboxylic acids under appropriate coupling conditions. acs.orgnih.govnsf.gov These modifications can significantly impact the biological activity of the resulting compounds.

Functionalization at other positions of the piperidine ring can also be achieved, although it often requires more complex synthetic strategies involving the introduction of functional groups at an earlier stage of the synthesis.

Substituent Introduction via Nucleophilic Substitution Reactions

The construction of the 4-aryl-4-hydroxypiperidine scaffold, central to the target molecule, is often achieved through the nucleophilic addition of an organometallic reagent to a piperidone precursor. A primary method involves the Grignard reaction, where a 4-methoxyphenylmagnesium halide is added to an N-protected 4-piperidone. This approach directly establishes the C4-aryl and C4-hydroxyl groups in a single, efficient step.

While direct nucleophilic substitution on the piperidine ring itself can be challenging and may favor elimination products, converting a C4-functionalized piperidine (like an iodide) into an organozinc intermediate allows for subsequent coupling with aryl electrophiles under transition metal catalysis. youtube.com For instance, an N-protected 4-iodopiperidine (B1603859) can be transformed into an organozinc reagent, which then couples with a suitable electrophile to introduce the 4-methoxyphenyl (B3050149) group. youtube.com

Another powerful strategy involves the catalytic asymmetric deprotonation of an N-protected pyrrolidine, followed by trapping with an aldehyde and a subsequent ring expansion, providing a concise route to chiral β-hydroxy piperidines. acs.org This methodology can be adapted to synthesize substituted analogues of the target compound.

Transformations of Peripheral Functional Groups (e.g., Oxidation, Reduction)

Peripheral functional groups on the piperidine ring can be chemically transformed to yield a variety of analogues. The most direct transformation relevant to this compound is the reduction of the corresponding ketone, N-protected 4-(4-methoxyphenyl)piperidin-4-one.

Reduction: The carbonyl group of a 4-piperidone can be reduced to a hydroxyl group using various reducing agents. For example, the reduction of N-protected 4-oxo-3-arylpiperidine-1-carboxylates using L-selectride can yield the corresponding cis-hydroxypiperidine. nih.gov Biocatalytic methods, employing carbonyl reductases, offer an alternative green approach to achieve this transformation with high stereoselectivity. nih.gov

Oxidation: Conversely, the tertiary alcohol of this compound can be oxidized back to the piperidin-4-one. This transformation is a key step in verifying the structure of isomers, as oxidation of different C4-OH epimers leads to a common piperidin-4-one product. nih.gov

Stereoselective Synthesis of this compound Stereoisomers and Analogues

While this compound itself is achiral, the introduction of further substituents on the piperidine ring at positions other than C4 generates stereocenters. The controlled synthesis of specific stereoisomers is a critical challenge in modern organic synthesis.

Asymmetric Catalysis in Piperidine Synthesis

Asymmetric catalysis provides an efficient pathway to enantiomerically enriched piperidines from simple starting materials. dicp.ac.cnacs.org These methods are crucial for producing specific stereoisomers of substituted analogues.

Key strategies include:

Rhodium-Catalyzed Reactions: Rhodium complexes are highly effective for the asymmetric reduction of pyridine derivatives. dicp.ac.cnnih.gov A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine can produce a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.net Similarly, the asymmetric reductive Heck reaction of aryl boronic acids with dihydropyridine (B1217469) precursors, catalyzed by a rhodium complex with a chiral ligand such as (S)-Segphos, yields 3-substituted tetrahydropyridines, which can be further reduced to chiral piperidines. nih.govsnnu.edu.cnacs.org

Phosphine-Catalyzed Annulation: Chiral phosphines can catalyze the [4+2] annulation of imines with allenes to furnish functionalized piperidine derivatives with high stereoselectivity. acs.org

Organocatalysis: Asymmetric reduction of α-azido aryl ketones to the corresponding alcohols, a key step in a multi-step synthesis of substituted piperidines, can be achieved using catalysts like β-cyclodextrin or oxazaborolidine. researchgate.net

Diastereoselective Approaches to Substituted Piperidin-4-ols

Controlling the relative stereochemistry between multiple substituents is achieved through diastereoselective reactions.

Gold-Catalyzed Cyclization/Ferrier Rearrangement: A one-pot synthesis of substituted piperidin-4-ols has been developed using a sequence of gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. This method demonstrates excellent diastereoselectivity in the ring-forming step. nih.gov

Aza-Prins Cyclization: The aza-Prins cyclization provides a pathway to stereoselectively form trisubstituted piperidines. An N-acyliminium ion, formed under acidic conditions, adopts a chair conformation that allows a tethered alkene to intercept the iminium carbon, affording the piperidine ring with controlled stereochemistry. core.ac.uk

Radical Cycloaddition: A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes can produce polysubstituted piperidines with high yield and diastereoselectivity, providing access to substitution patterns that are otherwise difficult to obtain. nih.gov

Catalytic Systems in the Synthesis of this compound Derivatives

Transition metal catalysis is fundamental to many modern strategies for piperidine synthesis, offering high efficiency, selectivity, and functional group tolerance. nih.gov

Transition Metal-Catalyzed Reactions (e.g., Palladium, Gold, Copper, Rhodium, Iron, Cobalt, Zinc)

A wide array of transition metals are employed to construct and functionalize the piperidine scaffold.

Table 1: Overview of Transition Metal-Catalyzed Reactions in Piperidine Synthesis

| Metal Catalyst | Reaction Type | Description | Key Features & References |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling, Cascade Reactions | Catalyzes Buchwald-Hartwig amination to couple piperidines with aryl halides and enables photoinduced cascade reactions for chiral piperidine synthesis. thieme-connect.comacs.orgresearchgate.net | Enables C-N bond formation and complex cascade sequences. nih.govthieme-connect.com |

| Gold (Au) | Cyclization, Hydroamination | Catalyzes cycloisomerization of homopropargylic amines and amination of unactivated alkenes to form the piperidine ring, directly yielding piperidin-4-ols or piperidin-4-ones. nih.govacs.org | Mild reaction conditions, unique reactivity with alkynes. nih.govorganic-chemistry.orgresearchgate.net |

| Copper (Cu) | C-H Amination, Cyclization | Promotes intramolecular C-H amination of N-fluoride amides and tandem hydroamination-alkynylation sequences. acs.orgresearchgate.netthieme-connect.com | Utilizes readily available starting materials for direct C-N bond formation. acs.orgresearchgate.net |

| Rhodium (Rh) | Asymmetric Hydrogenation, Cycloaddition | Widely used for asymmetric hydrogenation of pyridinium salts and [2+2+2] cycloadditions to create chiral piperidines. dicp.ac.cnnih.govresearchgate.net | Excellent for stereocontrol, high yields, and functional group tolerance. dicp.ac.cnnih.govresearchgate.netsnnu.edu.cn |

| Iron (Fe) | Reductive Amination, C-H Amination | Provides an environmentally benign and non-toxic alternative for reductive amination and direct C-H bond amination. nih.govorganic-chemistry.orgsigmaaldrich.comsigmaaldrich.com | "Green" catalyst, can be magnetically recovered. researchgate.net |

| Cobalt (Co) | Cross-Coupling, Cycloaddition | Catalyzes cross-coupling of iodopiperidines with Grignard reagents and [2+2+2] cycloadditions of diynes with nitriles. thieme-connect.comnih.gov | Effective for radical-mediated cyclizations and building complex frameworks. nih.govresearchgate.netamanote.com |

| Zinc (Zn) | Multicomponent Reactions, Tandem Cyclization | Zn(OAc)₂ catalyzes one-pot, five-component reactions, while Zn(NTf₂)₂ catalyzes tandem cyclopropane (B1198618) ring-opening/Conia-ene cyclizations. iau.iracs.orgacs.org | Efficient for atom-economical and tandem processes under mild conditions. acs.orgsemanticscholar.org |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| (S)-Segphos |

| [Rh(cod)(OH)]₂ |

| N-Boc-4-piperidone |

| 4-methoxyphenylmagnesium halide |

| N-protected 4-piperidone |

| N-protected 4-iodopiperidine |

| N-protected 4-oxo-3-phenylpiperidine-1-carboxylate |

| L-selectride |

| N-homopropargyl amide |

| 3-aroyl azetidine |

| β-cyclodextrin |

| oxazaborolidine |

| Zn(OAc)₂ |

Organocatalysis in Piperidine Ring Formation

The formation of the piperidine scaffold, a crucial component in numerous pharmaceuticals, has been significantly advanced by the advent of organocatalysis. nih.gov This approach utilizes small organic molecules to catalyze chemical transformations, often providing superior stereoselectivity compared to traditional metal-based catalysts and avoiding the issues of metal contamination in the final product. nih.gov

A notable organocatalytic strategy for constructing highly substituted piperidine rings involves a domino Michael addition/aminalization process. nih.gov Research has demonstrated that O-TMS protected diphenylprolinol can effectively catalyze the reaction between aldehydes and trisubstituted nitroolefins. nih.gov This method is significant as it facilitates the one-step formation of four contiguous stereocenters within the piperidine ring, achieving excellent enantioselectivity. nih.gov The mechanism leverages the catalyst to control the stereochemical outcome of the initial Michael addition, which then dictates the stereochemistry of the subsequent intramolecular cyclization (aminalization) to form the piperidine ring.

The power of organocatalysis also lies in its ability to achieve enantiodifferentiation between two structurally similar groups. rsc.org Chiral phosphoric acids, for example, have been successfully used to discriminate between aryl and heteroaryl groups in other contexts. rsc.org This principle of using hydrogen bonding and π–π stacking interactions for enantioselection is a key area of research and holds potential for the asymmetric synthesis of complex piperidines like 4-aryl-4-hydroxypiperidine analogues. rsc.org By moving away from reactions that require harsh conditions, organocatalysis offers a milder and more precise tool for constructing complex chiral piperidine structures. nih.gov

Modern Approaches to Sustainable Chemical Synthesis

The pharmaceutical industry is increasingly adopting green and sustainable chemistry principles to minimize environmental impact. ajchem-a.com The synthesis of piperidine derivatives, a ubiquitous motif in drug design, is a key area where these principles are being applied. mdpi.comresearchgate.net Modern synthetic strategies focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. ajchem-a.com This shift involves exploring novel catalytic systems, alternative reaction media, and innovative energy sources to drive chemical transformations. nih.govajchem-a.com

Solvent-Free and Mechanochemical Methodologies

A significant step towards more sustainable chemical manufacturing is the reduction or elimination of volatile organic solvents. Solvent-free and mechanochemical techniques are at the forefront of this movement in piperidine synthesis. ajchem-a.com

Mechanochemistry is an emerging technique where mechanical energy, typically from ball milling or grinding, is used to initiate and sustain chemical reactions. This method often proceeds in the absence of bulk solvents or with only minimal amounts of liquid (liquid-assisted grinding). The intense mixing and physical contact between reactants at the molecular level can overcome activation barriers, increase reaction rates, and sometimes enable transformations that are difficult to achieve in solution.

The advantages of these methodologies are summarized in the table below. While specific documented examples for the mechanochemical synthesis of this compound are not prevalent, the principles represent a promising future direction for the sustainable production of this and related piperidine derivatives.

Table 1: Comparison of Synthetic Methodologies

| Parameter | Traditional Synthesis | Solvent-Free / Mechanochemical Synthesis |

|---|---|---|

| Solvent Usage | High (often hazardous solvents) | None or minimal |

| Waste Generation | Significant solvent and purification waste | Reduced waste stream |

| Energy Input | Often requires prolonged heating | Can be more energy-efficient; room temperature reactions are common |

| Reaction Time | Can be lengthy | Often significantly shorter |

| Work-up/Purification | Typically involves multi-step extractions and chromatography | Simplified; sometimes direct isolation of the product is possible |

Elucidation of Reaction Mechanisms and Kinetic Profiles for 4 4 Methoxyphenyl Piperidin 4 Ol Transformations

Mechanistic Pathways of Key Synthetic Reactions

The most common synthesis of 4-(4-methoxyphenyl)piperidin-4-ol involves a Grignard reaction. This pathway begins with the preparation of an N-protected 4-piperidone (B1582916), which then reacts with a Grignard reagent derived from a methoxy-substituted aryl halide.

A typical sequence starts with an N-protected 4-piperidone, such as N-(tert-Butoxycarbonyl)-4-piperidone or 1-benzylpiperidin-4-one. chemicalbook.comresearchgate.net The key step is the nucleophilic addition of a Grignard reagent, 4-methoxyphenylmagnesium bromide, to the carbonyl group of the piperidone. This reaction forms a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol, this compound. If a protecting group like benzyl (B1604629) is used, it can be subsequently removed via catalytic hydrogenation. researchgate.net

The Grignard reaction pathway proceeds through several well-defined intermediates.

Grignard Reagent Formation: The initial intermediate is the Grignard reagent itself, 4-methoxyphenylmagnesium bromide, formed from the reaction of 4-bromoanisole (B123540) with magnesium metal.

Coordination Complex: Before the addition, the Grignard reagent coordinates with the carbonyl oxygen of the N-protected 4-piperidone. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and preparing it for nucleophilic attack.

Tetrahedral Alkoxide Intermediate: The nucleophilic attack of the 4-methoxyphenyl (B3050149) group on the carbonyl carbon leads to the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate. This step involves a transition state where the new C-C bond is partially formed and the C=O double bond is partially broken.

Final Product Formation: The reaction is completed by the addition of a protic solvent (e.g., water with a mild acid like ammonium (B1175870) chloride) which protonates the alkoxide to yield the tertiary alcohol, this compound. chemicalbook.comguidechem.com

Another relevant pathway for constructing the core piperidine (B6355638) structure involves the Strecker synthesis to produce an aminonitrile precursor. researchgate.net This reaction involves the condensation of a ketone with an amine and a cyanide source. The mechanism includes the formation of an iminium ion intermediate, which is then attacked by the cyanide ion to form an α-amino nitrile. researchgate.net Subsequent hydrolysis of the nitrile group can lead to a carboxylic acid, which is a precursor to other functionalized piperidines. researchgate.net

While the core Grignard reaction is typically uncatalyzed, catalysts play a significant role in precursor synthesis, deprotection steps, and in controlling stereochemistry.

Lewis Acid Catalysts: In the addition of organometallic reagents to ketones, Lewis acids like cerium trichloride (B1173362) (CeCl₃) can be used as additives. nih.gov The cerium ion can replace the magnesium in the coordination complex with the carbonyl oxygen. This chelation alters the reactivity and steric environment of the ketone, which can influence the diastereoselectivity of the addition, particularly with substituted piperidone rings. nih.gov

Hydrogenation Catalysts: Catalysts are essential for reactions involving the modification of the piperidine ring or its substituents. For instance, if a benzyl protecting group is used on the piperidine nitrogen, it is commonly removed by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. researchgate.net In the synthesis of piperidine precursors from unsaturated nitriles, Raney cobalt has been utilized as a hydrogenation catalyst. google.com

Acid/Base Catalysis: Acid catalysts, such as p-toluenesulfonic acid, can be employed in the formation of iminium ion intermediates necessary for certain cyclization reactions to form the piperidine ring. dtic.mil Basic conditions, often using potassium carbonate or sodium hydroxide, are used in reactions like the N-alkylation of piperidin-4-ol.

Kinetic Studies and Reaction Rate Determinations

Specific kinetic studies detailing the reaction rates for the synthesis of this compound are not extensively documented in publicly available literature. However, the kinetics can be inferred from the general principles of the reaction types involved.

The progress of the synthesis of this compound from a piperidone precursor can be quantitatively monitored over time using standard analytical techniques. Methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be employed to measure the concentration of reactants and products. Samples would be taken from the reaction mixture at regular intervals, quenched, and analyzed. This allows for the plotting of concentration versus time, from which reaction rates can be derived.

Below is a hypothetical data table illustrating the type of data that would be collected during a quantitative analysis of a Grignard reaction between N-Boc-4-piperidone and 4-methoxyphenylmagnesium bromide.

| Time (minutes) | [N-Boc-4-piperidone] (M) | [4-(4-Methoxyphenyl)-1-Boc-piperidin-4-ol] (M) | Conversion (%) |

|---|---|---|---|

| 0 | 0.100 | 0.000 | 0.0 |

| 10 | 0.065 | 0.035 | 35.0 |

| 20 | 0.042 | 0.058 | 58.0 |

| 30 | 0.027 | 0.073 | 73.0 |

| 60 | 0.008 | 0.092 | 92.0 |

| 90 | <0.001 | >0.099 | >99.0 |

This table is illustrative and does not represent actual experimental data.

The rate-determining step is generally the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the 4-piperidone. This step involves the formation of the key C-C bond and has the highest energy barrier in the reaction sequence. The rate of this step would be dependent on the concentrations of both the N-protected 4-piperidone and the 4-methoxyphenylmagnesium bromide. Therefore, the reaction is expected to follow second-order kinetics, being first-order in each reactant.

In related syntheses like the Strecker reaction, the rate-determining step can vary depending on the pH and reaction conditions, but it is often the nucleophilic attack of the cyanide ion on the protonated imine. researchgate.net

Understanding these kinetic parameters is essential for industrial scale-up, ensuring that the reaction proceeds efficiently and safely by controlling the addition rates and temperature, particularly during the often exothermic rate-determining step.

Computational and Theoretical Investigations of 4 4 Methoxyphenyl Piperidin 4 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations would be the cornerstone for a theoretical investigation of 4-(4-Methoxyphenyl)piperidin-4-ol. This powerful method allows for the accurate prediction of various molecular properties.

A primary step would involve determining the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, would identify the lowest energy arrangement of its atoms. For this compound, this analysis would be particularly important for establishing the conformation of the piperidine (B6355638) ring (typically a chair conformation) and the relative orientation of the axial or equatorial positions of the hydroxyl and 4-methoxyphenyl (B3050149) groups. A study on the related 4-(4-chlorophenyl)piperidin-4-ol (B141385) found that the piperidine ring adopts a chair conformation with an axial hydroxyl group and an equatorial phenyl ring, which would be a key point of comparison. researchgate.net

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between these two orbitals provides an indication of the molecule's chemical stability and reactivity. For related molecules, these analyses have been used to predict how and where chemical reactions might occur. openaccesspub.orgresearchgate.netscispace.comresearchgate.net

DFT methods are highly effective at predicting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths can be compared with experimental spectra to confirm the molecular structure and aid in the assignment of signals. Such computational work has been successfully applied to other methoxyphenyl compounds to interpret their spectroscopic characteristics. openaccesspub.orgmdpi.com

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This visual tool is invaluable for predicting how the molecule will interact with other chemical species, including biological receptors. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups and the nitrogen of the piperidine ring, indicating these as likely sites for electrophilic attack.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational technique used to visualize and understand weak interactions within and between molecules, such as hydrogen bonds and van der Waals forces. For this compound, this would be essential for analyzing potential intramolecular hydrogen bonding between the piperidine nitrogen and the axial hydroxyl group, as well as intermolecular interactions that stabilize its crystal structure.

In Silico Modeling of Reaction Pathways and Transition States

As of the latest available research, specific in silico modeling studies detailing the reaction pathways and transition states for the synthesis of this compound have not been extensively reported in publicly accessible scientific literature. While computational studies are a cornerstone of modern chemical research for elucidating reaction mechanisms, predicting outcomes, and understanding molecular properties, a dedicated computational analysis of the synthetic routes to this particular compound is not presently available.

The synthesis of 4-aryl-4-hydroxypiperidines can be achieved through various established methods, such as the Grignard reaction with a suitable piperidin-4-one precursor or multicomponent reactions. nih.govresearchgate.net Theoretical investigations into these types of reactions for analogous structures often employ Density Functional Theory (DFT) to map the potential energy surface, locate transition state geometries, and calculate activation energies. mahendrapublications.com Such studies provide invaluable insights into the stereoselectivity and feasibility of different synthetic pathways.

For instance, computational modeling of related piperidine syntheses has been used to understand the conformational preferences of reactants and intermediates, which can dictate the stereochemical outcome of the reaction. nih.gov The influence of substituents on the aryl ring on the reaction barriers and the stability of intermediates is another area where computational chemistry offers significant predictive power.

Although direct computational data for this compound is not available, the general principles of in silico reaction modeling would be applicable. A hypothetical computational study on its synthesis would likely involve:

Reactant and Product Optimization: Determining the lowest energy conformations of the starting materials and the final this compound product.

Transition State Searching: Identifying the high-energy transition state structures that connect the reactants to the products for each step of the proposed reaction mechanism.

Frequency Calculations: To confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state correctly connects the desired reactants and products.

Such a study would yield a detailed energetic profile of the reaction, highlighting the rate-determining step and providing a three-dimensional view of the molecular transformations.

While the broader field of computational chemistry has been applied to various piperidine derivatives, a specific focus on the reaction pathways for this compound remains an area for future research. nih.govresearchgate.net The development of such computational models would be highly beneficial for optimizing existing synthetic methodologies and for the rational design of new, more efficient routes to this and related compounds.

Strategic Role of 4 4 Methoxyphenyl Piperidin 4 Ol As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Construction of Advanced Heterocyclic Scaffolds

The synthetic utility of 4-(4-methoxyphenyl)piperidin-4-ol extends to its role as a precursor for a variety of advanced heterocyclic scaffolds, most notably spiro-heterocycles. Spirocyclic systems, characterized by two rings sharing a single atom, have gained significant attention in medicinal chemistry due to their rigid structures and ability to present substituents in well-defined spatial orientations. whiterose.ac.uk

A key synthetic strategy involves the oxidation of this compound to its corresponding ketone, N-substituted-4-(4-methoxyphenyl)piperidin-4-one. This piperidin-4-one derivative then serves as a versatile intermediate for the construction of spiro-heterocycles through various condensation and cycloaddition reactions.

For instance, the reaction of piperidin-4-ones with isatin (B1672199) (1H-indole-2,3-dione) and its derivatives is a well-established method for the synthesis of spiro[oxindole-3,4'-piperidine] scaffolds. dergipark.org.trresearchgate.net These compounds are of significant interest due to their potential biological activities. The reaction typically proceeds through an aldol-type condensation followed by cyclization.

Furthermore, multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex heterocyclic structures from simple starting materials. researchgate.netresearchgate.net The piperidin-4-one derived from this compound can be employed in MCRs to generate diverse libraries of spiro-heterocycles. For example, a four-component reaction involving a β-ketoester, an isoxazolone, an aldehyde, and an ammonium (B1175870) salt can lead to the formation of highly substituted 3-spiropiperidines. whiterose.ac.uk

Another important class of heterocycles accessible from this building block are spiro[furan-2,3'-indoline] derivatives. These can be synthesized through reactions involving furan-2-one precursors, which can be generated via multicomponent reactions. mdpi.comnih.gov The versatility of the piperidin-4-one intermediate allows for its incorporation into various synthetic routes leading to these complex fused ring systems.

| Heterocyclic Scaffold | Synthetic Approach | Key Intermediates |

| Spiro[oxindole-3,4'-piperidine] | Condensation with isatin derivatives | N-substituted-4-(4-methoxyphenyl)piperidin-4-one |

| 3-Spiropiperidines | Four-component reaction | N-substituted-4-(4-methoxyphenyl)piperidin-4-one |

| Spiro[furan-2,3'-indoline] | Multicomponent reactions leading to furanone precursors | N-substituted-4-(4-methoxyphenyl)piperidin-4-one |

Scaffold for the Development of Novel Molecular Architectures and Analogues

The inherent structural features of this compound make it an excellent scaffold for the design and synthesis of novel molecular architectures and analogues with potential therapeutic applications. The 4-aryl-4-hydroxypiperidine motif is a recognized pharmacophore in various biologically active compounds, particularly in the realm of central nervous system agents. nih.govgoogle.com

Structure-activity relationship (SAR) studies on related 4-(hydroxyphenyl)piperidine analogues have demonstrated that modifications at the piperidine (B6355638) nitrogen and the stereochemistry of the aryl and hydroxyl groups can significantly influence receptor binding affinity and functional activity. nih.gov For example, in a series of 4-(m-hydroxyphenyl)piperidines, the nature of the N-substituent (e.g., methyl, allyl, phenethyl) and the substituent at the 4-position of the piperidine ring were found to be critical for opioid receptor selectivity and agonist/antagonist activity. nih.gov

This body of research provides a strong rationale for using this compound as a template for generating libraries of new chemical entities. The hydroxyl group can be derivatized to form ethers or esters, while the secondary amine of the piperidine ring allows for the introduction of a wide variety of substituents through N-alkylation or N-acylation. The methoxyphenyl group can also be modified, for instance, through demethylation to the corresponding phenol, which can then be further functionalized. core.ac.uk

The development of such analogues can lead to the discovery of compounds with tailored pharmacological profiles, targeting a range of receptors and enzymes. The rigid piperidine core helps to constrain the conformation of the molecule, which can lead to higher binding affinities and selectivities.

| Analogue Type | Potential Modification Sites | Potential Therapeutic Targets |

| N-Substituted derivatives | Piperidine nitrogen | Opioid receptors, Dopamine receptors |

| O-Substituted derivatives | Hydroxyl group | Various enzymes and receptors |

| Aryl-modified derivatives | Methoxyphenyl group | Various enzymes and receptors |

Retrosynthetic Analysis Utilizing the this compound Moiety

Retrosynthetic analysis is a powerful tool in organic synthesis for planning the synthesis of complex target molecules by breaking them down into simpler, commercially available starting materials. The this compound moiety can be identified as a key strategic fragment in the retrosynthesis of various complex heterocyclic and polycyclic structures.

Consider a hypothetical complex target molecule, such as a spiro[piperidine-4,2'-chromane] derivative, which has been investigated for its potential as a GPR119 agonist. A plausible retrosynthetic analysis would disconnect the target molecule to reveal key synthons, one of which would be the this compound core.

Target Molecule: A Substituted Spiro[piperidine-4,2'-chromane]

Retrosynthetic Analysis:

Disconnection of the Spiro-ether Linkage: The first disconnection would break the C-O bond of the spiro-ether, leading to a diol precursor. This disconnection is based on the well-established Williamson ether synthesis or related etherification reactions.

Disconnection of the Piperidine Ring: A subsequent disconnection of the piperidine ring can be envisioned through a Pictet-Spengler type reaction or an aza-Prins cyclization. For instance, an intramolecular cyclization of an amino-alkene precursor could form the piperidine ring.

Simplification to Key Building Blocks: Further disconnections would lead to simpler, readily available starting materials. A key intermediate that would emerge from this analysis is a protected form of 4-(4-methoxyphenyl)piperidin-4-one. This ketone can be readily prepared from this compound by oxidation.

Q & A

Q. What are the most reliable synthetic routes for 4-(4-Methoxyphenyl)piperidin-4-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a common method involves reacting 4-methoxybenzaldehyde with piperidine derivatives under reducing conditions (e.g., sodium borohydride) to form the piperidin-4-ol scaffold . Key variables include:

- Catalyst choice : Rhodium or palladium catalysts improve diastereoselectivity in dearomatization/hydrogenation steps, achieving >80% yield in optimized conditions .

- Solvent system : Ethanol or dichloromethane is preferred for stabilizing intermediates .

- Purification : Chromatography or recrystallization ensures >95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H NMR : The hydroxyl proton (C4-OH) appears as a singlet at δ 3.2–3.5 ppm. The methoxy group (OCH₃) resonates as a singlet at δ 3.7–3.8 ppm .

- ¹³C NMR : The quaternary C4 carbon bearing the hydroxyl group appears at ~70 ppm, while the methoxyphenyl carbons range from 110–160 ppm .

- IR : Broad O-H stretches (~3200 cm⁻¹) and C-O (methoxy) stretches (~1250 cm⁻¹) confirm functional groups .

Q. What are the primary biological targets of this compound derivatives?

Derivatives of this scaffold exhibit activity against:

- Neurological targets : Dopamine D2 receptor antagonism (IC₅₀: 50–100 nM) .

- Anticonvulsant activity : Inhibition of voltage-gated sodium channels in epilepsy models .

- Antimicrobial properties : Moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) alter the biological activity of this compound analogs?

A comparative analysis reveals:

Q. What computational strategies are effective in predicting the binding modes of this compound to biological targets?

- Molecular docking : Use programs like MOE or AutoDock to simulate interactions with dopamine receptors (e.g., PDB ID: 6CM4). The hydroxyl group forms hydrogen bonds with Asp114, while the methoxyphenyl moiety engages in π-π stacking with Phe319 .

- QSAR models : Electron-withdrawing substituents at the phenyl ring correlate with improved anticonvulsant potency (R² = 0.89) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding residues .

Q. How can contradictory data on the compound’s metabolic stability be resolved experimentally?

Conflicting reports on hepatic clearance (e.g., t₁/₂ = 2 h vs. 5 h) may arise from:

- Species differences : Compare human vs. rodent microsomal assays .

- Assay conditions : Standardize CYP enzyme concentrations (e.g., 0.5 mg/mL) and NADPH cofactor levels .

- Analytical validation : Use LC-MS/MS with deuterated internal standards to minimize matrix effects .

Q. What advanced techniques validate the stereochemical purity of synthetic this compound?

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1 mL/min) .

- X-ray crystallography : Determine absolute configuration via single-crystal diffraction (e.g., CCDC 2057895) .

- VCD spectroscopy : Compare experimental and DFT-calculated vibrational circular dichroism spectra .

Methodological Guidelines

- Stereoselective synthesis : Prioritize rhodium-catalyzed hydrogenation for >90% diastereomeric excess .

- Biological screening : Use human-derived cell lines (e.g., SH-SY5Y for neuroactivity) to reduce translational gaps .

- Data interpretation : Cross-validate in silico predictions with orthogonal assays (e.g., SPR for binding affinity, patch-clamp for ion channel effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.